Tert-butyl (3-ethylpiperidin-3-yl)carbamate
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Overview
Description
Tert-butyl (3-ethylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with an ethyl group and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-ethylpiperidin-3-yl)carbamate typically involves the reaction of 3-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted carbamates or ureas, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-ethylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-methylpiperidin-3-yl)carbamate
- Tert-butyl (3-phenylpiperidin-3-yl)carbamate
- Tert-butyl (3-isopropylpiperidin-3-yl)carbamate
Uniqueness
Tert-butyl (3-ethylpiperidin-3-yl)carbamate is unique due to the presence of the ethyl group on the piperidine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(7-6-8-13-9-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEAKLWNDDAKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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